molecular formula C11H16O2 B14017992 (4-Ethoxy-2,3-dimethylphenyl)methanol

(4-Ethoxy-2,3-dimethylphenyl)methanol

Cat. No.: B14017992
M. Wt: 180.24 g/mol
InChI Key: YAWJWSTUOFKMKE-UHFFFAOYSA-N
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Description

(4-Ethoxy-2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C11H16O2 It is characterized by the presence of an ethoxy group and two methyl groups attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-2,3-dimethylphenyl)methanol typically involves the alkylation of a substituted benzene ring. One common method is the reaction of 4-ethoxy-2,3-dimethylbenzaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methyl groups are replaced by other substituents. Typical reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 4-Ethoxy-2,3-dimethylbenzaldehyde.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(4-Ethoxy-2,3-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Ethoxy-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    (4-Methoxy-2,3-dimethylphenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (4-Ethoxy-2,3-dimethylbenzaldehyde): An oxidized form of the compound.

    (4-Ethoxy-2,3-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness: (4-Ethoxy-2,3-dimethylphenyl)methanol is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both ethoxy and methyl groups provides distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(4-ethoxy-2,3-dimethylphenyl)methanol

InChI

InChI=1S/C11H16O2/c1-4-13-11-6-5-10(7-12)8(2)9(11)3/h5-6,12H,4,7H2,1-3H3

InChI Key

YAWJWSTUOFKMKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)CO)C)C

Origin of Product

United States

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